5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is a versatile chemical compound with a unique structure that enables diverse applications. It is used extensively in scientific research, including drug development, organic synthesis, and material science investigations.
Preparation Methods
The synthesis of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile typically involves the reaction of 5-fluoro-2-mercaptobenzothiazole with methoxyacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied .
Comparison with Similar Compounds
5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-mercaptobenzothiazole: This compound shares a similar thiazole ring structure but lacks the methoxy and nitrile groups, which can affect its reactivity and applications.
6-Methoxybenzo[d]thiazole-2-carbonitrile: This compound lacks the fluorine atom, which can influence its chemical properties and reactivity.
5-Fluoro-6-methoxybenzothiazole: This compound lacks the nitrile group, which can impact its applications in organic synthesis and material science.
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2OS/c1-13-7-3-8-6(2-5(7)10)12-9(4-11)14-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVVMKMLJDFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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